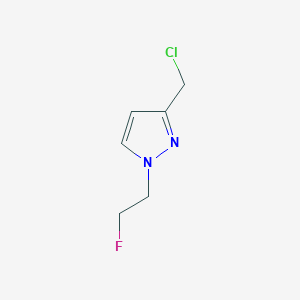![molecular formula C22H14F4N4OS2 B2598037 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223755-85-8](/img/no-structure.png)
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H14F4N4OS2 and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound is part of a broader category of fused heterocycles that incorporate trifluoromethyl groups, which have been synthesized under microwave-assisted conditions, highlighting the efficiency of incorporating trifluoromethyl derivatives into complex molecular frameworks (Shaaban, 2008). Additionally, novel synthesis approaches for related thieno and furopyrimidine derivatives have been developed, presenting a range of methodologies for constructing complex molecules with potential bioactive properties (Nagaraju et al., 2013).
Biological Activity and Applications
The derivative under investigation is closely related to compounds that have demonstrated significant biological activities. For instance, some pyrido[2,3-d]pyrimidine derivatives, structurally similar to the compound of interest, have shown potential as anticonvulsants and antidepressants, revealing the therapeutic potential of this chemical class (Zhang et al., 2016). Moreover, studies on thieno and furopyrimidine derivatives have reported antimicrobial activities, suggesting these compounds' utility in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Structural and Mechanistic Insights
Research on the structural aspects and binding affinities of related 1,2,3-triazolo[4,5-d]pyrimidines towards adenosine receptors has provided valuable insights into the design of receptor-selective ligands, showcasing the importance of this scaffold in medicinal chemistry (Betti et al., 1999). This area of study highlights the potential of such compounds in the development of new therapeutic agents targeting various biological receptors.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system followed by the introduction of the 4-fluorobenzyl and (3-(trifluoromethyl)benzyl)thio groups.", "Starting Materials": [ "2-amino-4-chloro-5-methylpyrimidine", "ethyl acetoacetate", "4-fluorobenzaldehyde", "3-(trifluoromethyl)benzyl chloride", "thiourea", "sodium ethoxide", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-5-methylpyrimidine by reacting ethyl acetoacetate with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium ethoxide.", "Step 2: Synthesis of 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine by reacting 4-fluorobenzaldehyde with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of (3-(trifluoromethyl)benzyl)thiourea by reacting 3-(trifluoromethyl)benzyl chloride with thiourea in the presence of triethylamine.", "Step 4: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one by reacting 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine with (3-(trifluoromethyl)benzyl)thiourea in the presence of N,N-dimethylformamide.", "Step 5: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one with chloroacetyl chloride in the presence of triethylamine, followed by reaction with sodium bicarbonate and hydrochloric acid to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system." ] } | |
CAS-Nummer |
1223755-85-8 |
Molekularformel |
C22H14F4N4OS2 |
Molekulargewicht |
490.49 |
IUPAC-Name |
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2 |
InChI-Schlüssel |
XMTSHMBFBXIHLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)



![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)



![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)


![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)
